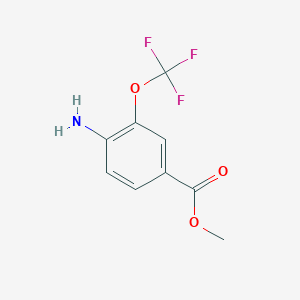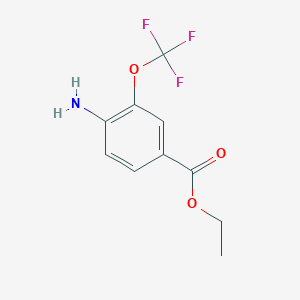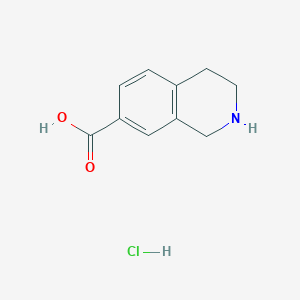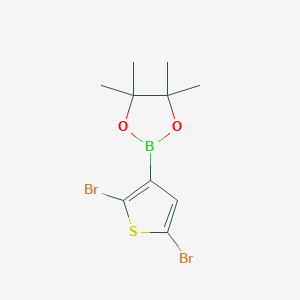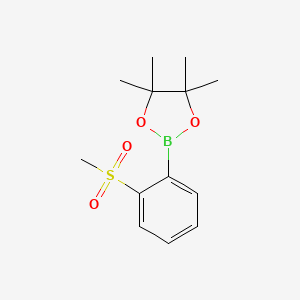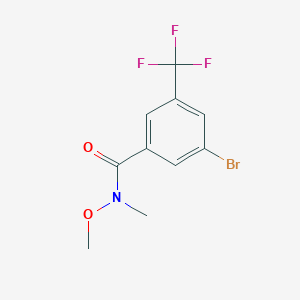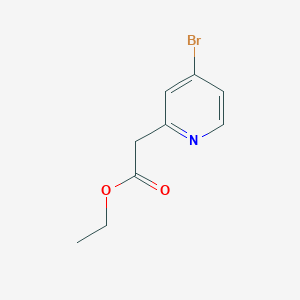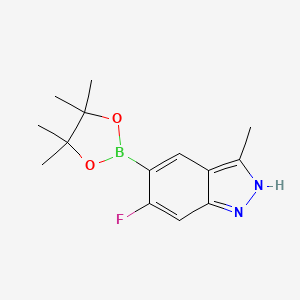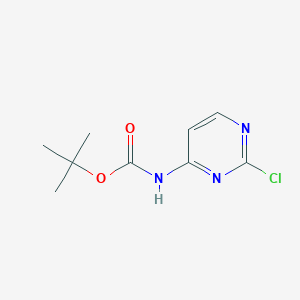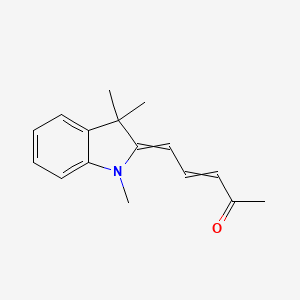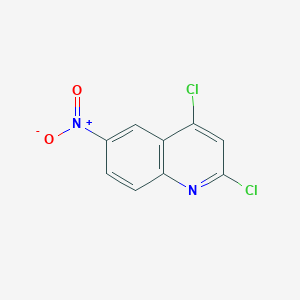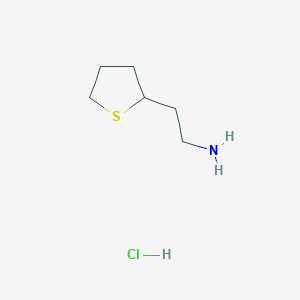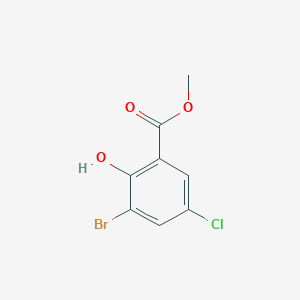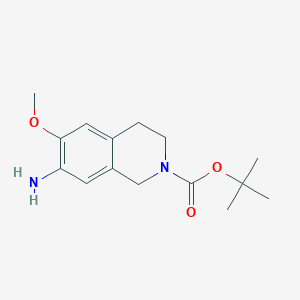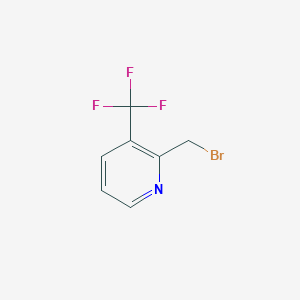
2-(Bromomethyl)-3-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-(Bromomethyl)-3-(trifluoromethyl)pyridine is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is also used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-3-(trifluoromethyl)pyridine involves several steps. Initially, 2-aminopyridines are used as starting materials to synthesize 2-bromopyridines and 2-iodopyridines. These are then used to synthesize 2-(trifluoromethyl)pyridines . Another method involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)-3-(trifluoromethyl)pyridine has been characterized by element analysis and NMR spectra . The InChI code is1S/C7H5BrF3N/c8-4-6-5(7(9,10)11)2-1-3-12-6;/h1-3H,4H2 . Chemical Reactions Analysis
Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .Physical And Chemical Properties Analysis
The molecular weight of 2-(Bromomethyl)-3-(trifluoromethyl)pyridine is 225.99 . The compound is solid at room temperature with a melting point of 37-41 °C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 2-(Bromomethyl)-3-(trifluoromethyl)pyridine and related compounds can be synthesized through various chemical processes. For example, trifluoromethyl-substituted pyridines can be produced by displacing iodide with (trifluormethyl)copper generated in situ (Cottet & Schlosser, 2002).
Spectroscopic and Optical Studies
- Spectroscopic characterization such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies have been applied to study 5-Bromo-2-(trifluoromethyl)pyridine. Density functional theory (DFT) has been used for its structural analysis (Vural & Kara, 2017).
Metalation and Functionalization
- Trifluoromethyl-substituted pyridines, including 2-(trifluoromethyl)pyridine, can undergo selective metalation and subsequent functionalization at different positions, demonstrating versatility in chemical reactions (Schlosser & Marull, 2003).
Applications in Organic Synthesis
- Compounds like 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, which include the 2-(bromomethyl)-3-(trifluoromethyl)pyridine structure, are used as building blocks in the synthesis of aminopyrroles and other organic compounds (Khlebnikov et al., 2018).
Polymer Research
- Bromomethylpyridines, including variants of 2-(bromomethyl)-3-(trifluoromethyl)pyridine, are utilized in the synthesis of hyperbranched polyelectrolytes, with applications in polymer science (Monmoton et al., 2008).
Catalysis and Chemical Transformations
- Bromomethylpyridine derivatives are used in the synthesis of various organic compounds through palladium-mediated functionalization, demonstrating their utility in catalysis and synthetic chemistry (Baeza et al., 2010).
Acidic Properties and Catalysis
- The acidic properties of silica doped with various cations, studied using pyridine adsorption, reveal insights into the catalytic potential of pyridine derivatives, including bromomethylpyridine compounds (Connell & Dumesic, 1987).
Organometallic Chemistry
- Bromomethylpyridine derivatives are integral in synthesizing chromium(III) complexes, contributing to the field of organometallic chemistry and catalysis (Hurtado et al., 2009).
Safety And Hazards
Orientations Futures
Trifluoromethylpyridine (TFMP) and its derivatives, including 2-(Bromomethyl)-3-(trifluoromethyl)pyridine, have been used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
2-(bromomethyl)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-4-6-5(7(9,10)11)2-1-3-12-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMAJSOXDNTBRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716770 | |
| Record name | 2-(Bromomethyl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-3-(trifluoromethyl)pyridine | |
CAS RN |
780802-57-5 | |
| Record name | 2-(Bromomethyl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

